N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused imidazo-pyrazine ring system, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo-pyrazine core. This is followed by various functional group modifications to introduce the desired substituents.
For instance, a typical synthetic route might involve:
Condensation Reaction: Reacting 2-aminopyridine with an aldehyde under reflux conditions in ethanol to form the imidazo-pyrazine intermediate.
Functional Group Modification: Introducing the methyl group through alkylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Final Assembly: Coupling the imidazo-pyrazine intermediate with other functional groups to complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved. For example, it might inhibit an enzyme’s activity by binding to its active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: Known for its antimicrobial activity and used in the development of antibacterial agents.
2,5,6,7-Tetrahydroimidazo[1,2-a]imidazol-3-ones: Synthesized through a one-pot regioselective method and explored for various biological activities.
tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: Used as a rigid linker in PROTAC development for targeted protein degradation.
Uniqueness
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine stands out due to its specific structural features, which confer unique reactivity and binding properties. Its fused ring system provides stability and versatility, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-4-14-11(3-1)15-7-10-9-17-6-5-13-8-12(17)16-10/h1-4,9,13H,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKDKOZIOFVGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)CNC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.